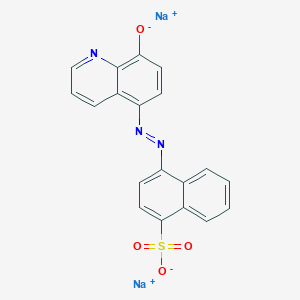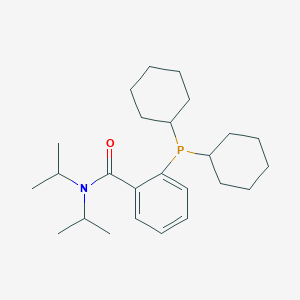
(4-Methoxy-9H-xanthen-9-yl)acetaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Methoxy-9H-xanthen-9-yl)acetaldehyde is an organic compound that belongs to the xanthene family Xanthenes are known for their tricyclic structure consisting of two benzene rings fused to a pyran ring This particular compound features a methoxy group at the 4-position and an acetaldehyde group at the 9-position of the xanthene core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methoxy-9H-xanthen-9-yl)acetaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4-methoxybenzaldehyde and phthalic anhydride.
Cyclization: The initial step involves the cyclization of 4-methoxybenzaldehyde with phthalic anhydride in the presence of a Lewis acid catalyst such as zinc chloride or aluminum chloride. This reaction forms 4-methoxy-9H-xanthen-9-one.
Reduction: The 4-methoxy-9H-xanthen-9-one is then reduced to 4-methoxy-9H-xanthen-9-ol using a reducing agent like sodium borohydride.
Oxidation: Finally, the 4-methoxy-9H-xanthen-9-ol is oxidized to this compound using an oxidizing agent such as pyridinium chlorochromate (PCC).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Utilizing bulk reactors for the cyclization and reduction steps to handle large quantities of starting materials.
Continuous Flow Systems: Implementing continuous flow systems for the oxidation step to ensure efficient and consistent production.
Purification: Employing advanced purification techniques such as recrystallization and chromatography to obtain high-purity this compound.
化学反应分析
Types of Reactions
(4-Methoxy-9H-xanthen-9-yl)acetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy group can undergo nucleophilic substitution reactions, where it is replaced by other functional groups like hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium or chromium trioxide (CrO₃) in acetic acid.
Reduction: Lithium aluminum hydride (LiAlH₄) in dry ether or sodium borohydride (NaBH₄) in methanol.
Substitution: Hydrochloric acid (HCl) for demethylation followed by nucleophiles like ammonia (NH₃) or hydroxylamine (NH₂OH).
Major Products
Oxidation: (4-Methoxy-9H-xanthen-9-yl)acetic acid.
Reduction: (4-Methoxy-9H-xanthen-9-yl)methanol.
Substitution: 4-Hydroxy-9H-xanthen-9-yl)acetaldehyde or (4-Amino-9H-xanthen-9-yl)acetaldehyde.
科学研究应用
(4-Methoxy-9H-xanthen-9-yl)acetaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including dyes and pigments.
Biology: Investigated for its potential as a fluorescent probe due to its xanthene core, which exhibits fluorescence properties.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of materials with specific optical properties, such as organic light-emitting diodes (OLEDs).
作用机制
The mechanism of action of (4-Methoxy-9H-xanthen-9-yl)acetaldehyde involves its interaction with various molecular targets and pathways:
Fluorescence: The xanthene core allows the compound to absorb light and emit fluorescence, making it useful as a fluorescent probe.
Biological Activity: The compound’s methoxy and aldehyde groups can interact with biological molecules, potentially inhibiting enzymes or modulating signaling pathways.
Therapeutic Effects: The compound’s structure allows it to interact with cellular components, leading to potential anti-inflammatory or anticancer effects.
相似化合物的比较
Similar Compounds
(4-Hydroxy-9H-xanthen-9-yl)acetaldehyde: Similar structure but with a hydroxyl group instead of a methoxy group.
(4-Amino-9H-xanthen-9-yl)acetaldehyde: Similar structure but with an amino group instead of a methoxy group.
(4-Methoxy-9H-xanthen-9-yl)methanol: Similar structure but with a primary alcohol group instead of an aldehyde group.
Uniqueness
(4-Methoxy-9H-xanthen-9-yl)acetaldehyde is unique due to its specific combination of a methoxy group and an aldehyde group on the xanthene core. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
属性
CAS 编号 |
820210-84-2 |
|---|---|
分子式 |
C16H14O3 |
分子量 |
254.28 g/mol |
IUPAC 名称 |
2-(4-methoxy-9H-xanthen-9-yl)acetaldehyde |
InChI |
InChI=1S/C16H14O3/c1-18-15-8-4-6-13-11(9-10-17)12-5-2-3-7-14(12)19-16(13)15/h2-8,10-11H,9H2,1H3 |
InChI 键 |
ALTQVBVUIBZIPQ-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=CC2=C1OC3=CC=CC=C3C2CC=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1H-Imidazole, 4-[4-(4-fluorophenoxy)phenyl]-2-(phenoxymethyl)-](/img/structure/B12517607.png)



![6-Bromo-2-(pyridin-3-yl)-4H-naphtho[1,2-b]pyran-4-one](/img/structure/B12517614.png)
![[1-(3,4-difluorobenzoyl)-5-hydroxy-2-methyl-1H-indol-3-yl]acetic acid](/img/structure/B12517615.png)

![N-[(2S)-2-acetamido-3-amino-3-oxopropyl]-2-aminobenzamide](/img/structure/B12517643.png)
![2-(Benzo[d][1,3]dioxol-5-yl)-6-chloroquinoline](/img/structure/B12517644.png)
![3',5'-Bis(trifluoromethyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B12517654.png)


![2H-Benzo[a]quinolizin-2-one, 1,6,7,11b-tetrahydro-](/img/structure/B12517666.png)
![4,7-Di(1H-pyrazol-4-yl)benzo[c][1,2,5]thiadiazole](/img/structure/B12517667.png)
